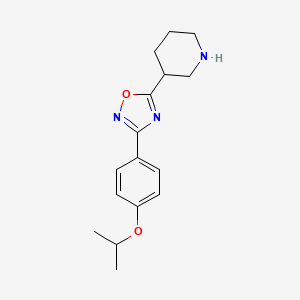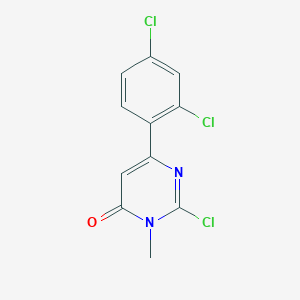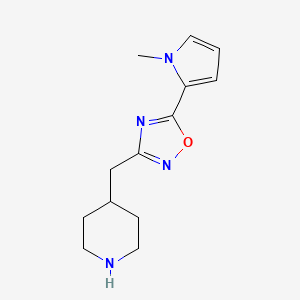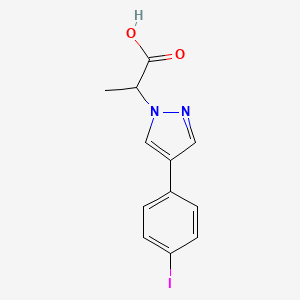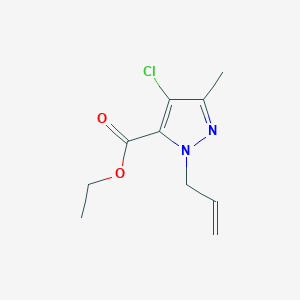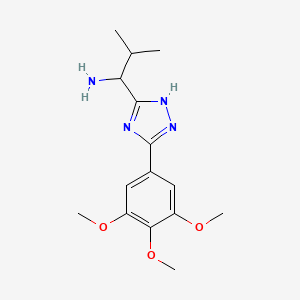![molecular formula C11H10ClN5O B11788221 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a triazolo-pyridine moiety with an oxadiazole ring, making it a valuable candidate for research in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole typically involves multiple steps, starting with the formation of the triazolo-pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The chloromethyl group is introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst . The final step involves the formation of the oxadiazole ring, which can be accomplished through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting reagents that are readily available and ensuring that reaction conditions are mild enough to minimize by-products and maximize yield. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization: The oxadiazole ring can participate in cyclization reactions, forming fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted triazolo-pyridine derivatives, oxidized oxadiazole compounds, and reduced triazolo-pyridine-oxadiazole hybrids .
Aplicaciones Científicas De Investigación
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to form stable complexes with proteins.
Mecanismo De Acción
The mechanism of action of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Triazolo[4,3-a]pyridine Derivatives: These compounds share the triazolo-pyridine core and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring are known for their antimicrobial and anticancer properties.
Uniqueness
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole is unique due to the combination of the triazolo-pyridine and oxadiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H10ClN5O |
|---|---|
Peso molecular |
263.68 g/mol |
Nombre IUPAC |
5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]-3-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H10ClN5O/c1-2-8-13-11(18-16-8)7-3-4-9-14-15-10(5-12)17(9)6-7/h3-4,6H,2,5H2,1H3 |
Clave InChI |
BDEOBEJIAFUOKH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=N1)C2=CN3C(=NN=C3CCl)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



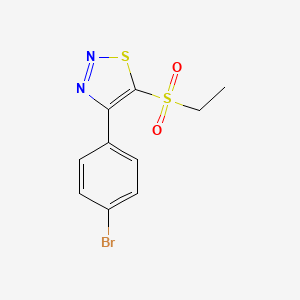
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)
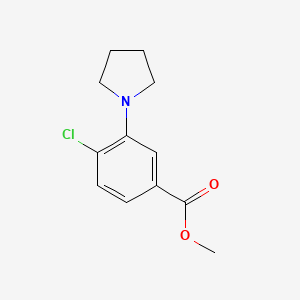
![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)
